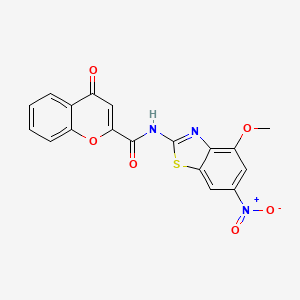
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple functional groups. For example, N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}-4-piperidinecarboxamide has a molecular formula of C21H22N4O6S3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their molecular weight and formula, can be determined through laboratory analysis .Scientific Research Applications
Antioxidative and Antiproliferative Activities
Compounds structurally related to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide have been synthesized and evaluated for their antioxidative and antiproliferative activities. A study by Cindrić et al. (2019) on benzimidazole/benzothiazole-2-carboxamides revealed significant antioxidative potential using DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Particularly, compounds with trihydroxy substitutions exhibited potent antioxidative activity, surpassing that of butylated hydroxytoluene (BHT), a reference antioxidant. Additionally, these compounds demonstrated antiproliferative activity against human cancer cells, highlighting their potential as lead compounds for developing more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).
Antidiabetic Screening
Research into novel dihydropyrimidine derivatives, including N-substituted compounds similar to the specified compound, has shown promising in vitro antidiabetic activity. Lalpara et al. (2021) synthesized a series of these compounds and assessed their antidiabetic potential using the α-amylase inhibition assay. This exploration into dihydropyrimidine chemistry highlights the potential for developing new antidiabetic medications (Lalpara et al., 2021).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. A derivative designed for enhanced biological stability and excellent in vivo tumor growth inhibition exemplifies the therapeutic potential of this chemical class as antitumor agents (Yoshida et al., 2005).
Corrosion Inhibition
A study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests potential applications of structurally similar compounds in protecting metals from corrosion, with variations in substituent groups affecting their inhibition efficiency (Mishra et al., 2018).
Synthesis and Characterization Studies
Research on the synthesis and characterization of related compounds, including their application in generating novel liquid crystals and understanding molecular reactivity, provides a foundation for future applications in materials science and chemistry. Studies such as the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide and the thermal cyclization of electron-rich N-arylthiobenzamides to benzothiazoles demonstrate the versatility and potential applications of these compounds in developing new materials and understanding chemical processes (Bhaskar et al., 2019), (Barrett et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6S/c1-26-13-6-9(21(24)25)7-15-16(13)19-18(28-15)20-17(23)14-8-11(22)10-4-2-3-5-12(10)27-14/h2-8H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVBPVPHKOSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B2828301.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2828302.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)
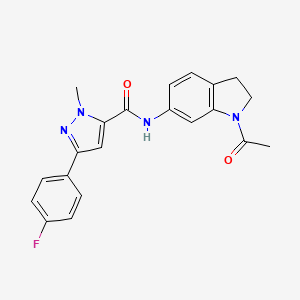
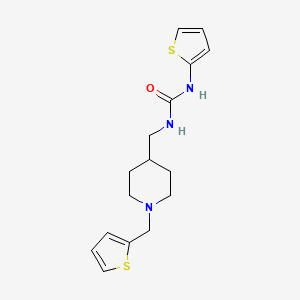
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
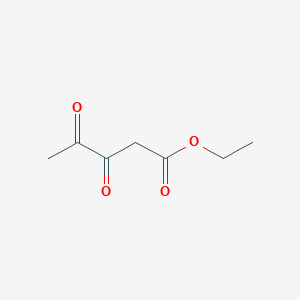
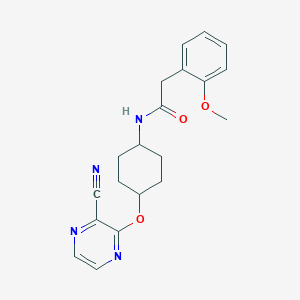

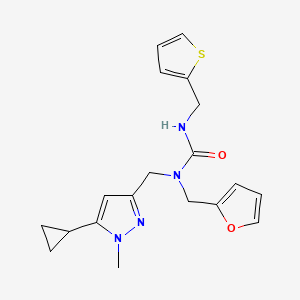
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)

